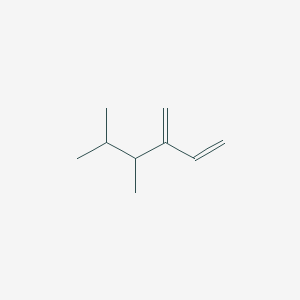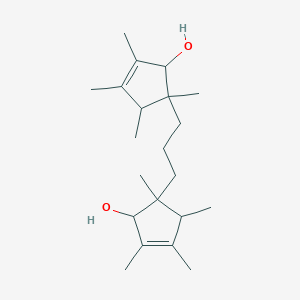
5,5'-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol): is a complex organic compound characterized by its unique structure, which includes two cyclopentene rings connected by a propane-1,3-diyl linker Each cyclopentene ring is substituted with four methyl groups and a hydroxyl group, making it a highly substituted and sterically hindered molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol) typically involves the following steps:
Formation of the Cyclopentene Rings: The cyclopentene rings can be synthesized through a series of reactions starting from simple alkenes or dienes. These reactions often involve cyclization processes catalyzed by acids or bases.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Propane-1,3-diyl Linker: The propane-1,3-diyl linker is introduced through a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halogens or sulfonates are commonly used.
Addition: The double bonds in the cyclopentene rings can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), sulfonates.
Addition: Halogens, hydrogen gas, electrophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, sulfonated compounds.
Addition: Halogenated cyclopentanes, hydrogenated cyclopentanes.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: It can be incorporated into polymers and resins to improve their mechanical and thermal properties.
Biology:
Biochemical Probes: The compound can be used as a probe to study enzyme activities and metabolic pathways.
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine:
Therapeutic Agents: The compound may have potential therapeutic applications due to its ability to interact with biological targets.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry:
Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of high-performance polymers.
Coatings and Adhesives: It can be incorporated into coatings and adhesives to enhance their durability and adhesion properties.
作用機序
The mechanism of action of 5,5’-(Propane-1,3-diyl)bis(2,3,4,5-tetramethylcyclopent-2-en-1-ol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sterically hindered structure allow it to form strong hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to the inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling pathways. The compound’s ability to undergo various chemical reactions also enables it to participate in metabolic processes and biochemical transformations.
類似化合物との比較
5,5’-(Propane-2,2-diyl)bis(2-hydroxybenzaldehyde): This compound has a similar structure but with benzaldehyde groups instead of cyclopentene rings.
5,5’-(Propane-2,2-diyl)bis(2-hydroxyisophthalaldehyde): Similar structure with isophthalaldehyde groups.
1,1,3,3,5,5-Hexamethyltrisiloxane: Similar in having multiple methyl groups but with a siloxane backbone.
Uniqueness:
Steric Hindrance: The high degree of substitution with methyl groups provides significant steric hindrance, affecting its reactivity and interactions.
Hydroxyl Groups: The presence of hydroxyl groups allows for hydrogen bonding and increased solubility in polar solvents.
Cyclopentene Rings: The cyclopentene rings provide rigidity and unique electronic properties compared to aromatic rings.
特性
CAS番号 |
108344-73-6 |
|---|---|
分子式 |
C21H36O2 |
分子量 |
320.5 g/mol |
IUPAC名 |
5-[3-(2-hydroxy-1,3,4,5-tetramethylcyclopent-3-en-1-yl)propyl]-2,3,4,5-tetramethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C21H36O2/c1-12-14(3)18(22)20(7,16(12)5)10-9-11-21(8)17(6)13(2)15(4)19(21)23/h16-19,22-23H,9-11H2,1-8H3 |
InChIキー |
UJQGTVGUPZDHQW-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C(C(C1(C)CCCC2(C(C(=C(C2O)C)C)C)C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)

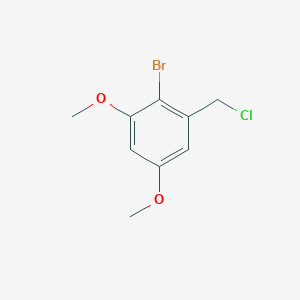
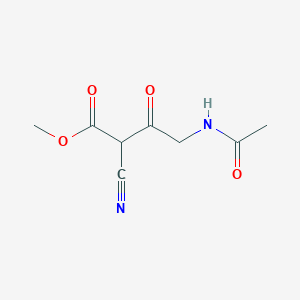
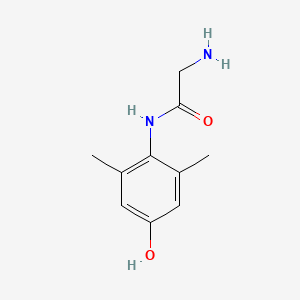
![2-Propenamide, 3-[3,4-bis[(2-methoxyethoxy)methoxy]phenyl]-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-, (E)-](/img/structure/B14321306.png)
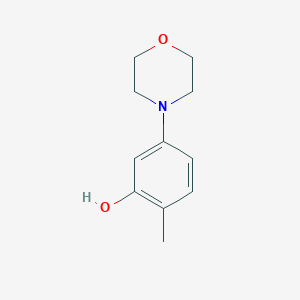
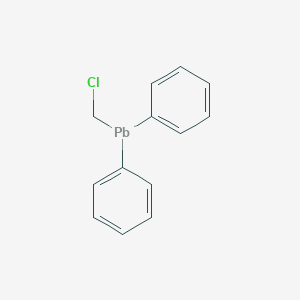
![Chloro(5-ethylidenebicyclo[2.2.1]heptan-2-yl)dimethylsilane](/img/structure/B14321317.png)
![7,17-dioxapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1,3(11),4(8),5,9,12,14(18),15,19-nonaene-6,16-dicarboxylic acid](/img/structure/B14321330.png)
![4-[(Ethoxycarbonyl)-NNO-azoxy]benzoic acid](/img/structure/B14321331.png)

